molecular formula C26H27N5O5 B15007343 8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15007343
M. Wt: 489.5 g/mol
InChI Key: TUVIMODOFCWXAC-UHFFFAOYSA-N
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Description

8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyphenyl ethylamine and 4-methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the imidazo[2,1-f]purine core structure. The final steps involve methylation and functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation for introducing acyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    8-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares structural similarities with other imidazo[2,1-f]purine derivatives.

    7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the 3,4-dimethoxyphenyl ethyl group.

    8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the 4-methoxyphenyl group.

Uniqueness

The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O5/c1-28-23-22(24(32)29(2)26(28)33)31-15-19(17-7-9-18(34-3)10-8-17)30(25(31)27-23)13-12-16-6-11-20(35-4)21(14-16)36-5/h6-11,14-15H,12-13H2,1-5H3

InChI Key

TUVIMODOFCWXAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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